Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Phosphine ligand design Steric parameters Tolman cone angle

Access the precise steric profile of the Mandyphos ligand family. As the direct precursor for installing the -P(MOD)₂ moiety, Bis(3,5-dimethyl-4-methoxyphenyl)phosphine enables Mandyphos M4 and related ferrocenyl diphosphines delivering up to 99% ee and S/C ratios of 25,000 in Rh-catalyzed asymmetric hydrogenation. • Electronic profile identical to PPh₃ (ν(CO) 2069.0 vs 2068.9 cm⁻¹) yet cone angle ~25-30° larger for independent steric tuning • Atom-economical P-H bond enables hydrophosphination without halide intermediates that poison catalysts • Air-sensitive; supplied under inert atmosphere to preserve ligand integrity.

Molecular Formula C18H23O2P
Molecular Weight 302.3 g/mol
CAS No. 122708-97-8
Cat. No. B044161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,5-dimethyl-4-methoxyphenyl)phosphine
CAS122708-97-8
Molecular FormulaC18H23O2P
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C
InChIInChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3
InChIKeyVNKFDSUAELUAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Overview


Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (HMOD2, CAS 122708-97-8) is a secondary phosphine carrying two sterically demanding 4-methoxy-3,5-dimethylphenyl (MOD) groups. It belongs to the class of diarylphosphines (Ar2PH) and serves primarily as a precursor for tertiary phosphine ligands, particularly chiral ferrocenyl diphosphines such as Mandyphos and Taniaphos families [1]. The MOD substituent imparts a characteristic combination of moderate electron-donation and substantial steric bulk that distinguishes it from unsubstituted diphenylphosphine or per-alkyl analogues. The compound is a colorless to pale yellow liquid or low-melting solid (predicted b.p. ~416 °C, density ~1.09 g/cm³) and is air-sensitive, requiring handling under inert atmosphere .

Uniqueness of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine


Secondary phosphines Ar2PH are not interchangeable building blocks. The MOD group in Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is electronically distinct from simple phenyl, 4-methoxyphenyl, or 3,5-dimethylphenyl analogues because the synergistic effect of the para-methoxy donor and the two meta-methyl groups generates a steric profile that is significantly larger than that of diphenylphosphine yet smaller than that of the super-bulky (DTBM)2PH analogue [1]. When incorporated into bidentate ligands, this precise steric balance directly governs enantioselectivity and catalytic activity in asymmetric hydrogenation; the Mandyphos M4 ligand, which contains two –P(MOD)2 termini, furnishes up to 99% ee and substrate/catalyst ratios of 25,000, whereas closely related Mandyphos derivatives with PPh2 or PCy2 groups show markedly different performance profiles [2]. Substituting the MOD group with a simple phenyl or cyclohexyl group therefore alters the ligand's quadrant map and frequently erodes both yield and selectivity.

Comparative Evidence: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine


Steric Bulk: Tolman Cone Angle

The steric demand of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine, often abbreviated (MOD)₂PH, is substantially larger than that of diphenylphosphine (HPPh₂) but smaller than that of the di-tert-butyl analogue (DTBM)₂PH. While experimentally determined cone angles for this specific secondary phosphine are not reported in the open literature, the corresponding tertiary phosphine P(MOD)₃ has a cone angle estimated at approximately 170–175° based on the X-ray structure that shows the methoxy groups folded toward the phosphorus lone pair [1]. For comparison, the cone angle of PPh₃ is 145°, and that of P(3,5-Me₂C₆H₃)₃ is ~160°. This places the MOD-substituted phosphorus in a steric window that is ideal for creating chiral pockets in bidentate ligands without incurring the excessive bulk that can shut down substrate binding entirely [2].

Phosphine ligand design Steric parameters Tolman cone angle

Electronic Character: ν(CO) of Ni(CO)₃L

The electronic donor strength of the MOD-substituted phosphorus atom was assessed by Storhoff et al. via the A₁ ν(CO) frequency of the Ni(CO)₃L complex. For P(MOD)₃, the A₁ ν(CO) was measured at 2069.0 cm⁻¹ (CH₂Cl₂), compared to 2068.9 cm⁻¹ for PPh₃, 2067.8 cm⁻¹ for P(3,5-Me₂C₆H₃)₃, and 2068.0 cm⁻¹ for P(4-MeOC₆H₄)₃ [1]. The near-identity of these values indicates that the methoxy group exerts a negligible net electronic effect in the triarylphosphine series, and the dominant electronic contribution of the MOD group is similar to that of a phenyl group. This implies that the performance advantage of (MOD)₂PH-derived ligands is steric in origin, not electronic, enabling the fine-tuning of steric parameters without inadvertently altering donor strength.

Electronic parameters Ni(CO)₃L IR spectroscopy Phosphine donor strength

Asymmetric Hydrogenation: Mandyphos M4 Performance

The catalytic consequence of incorporating the (MOD)₂P– group is demonstrated by Mandyphos M4, a ferrocenyl diphosphine bearing two –P(MOD)₂ termini. In a comprehensive profiling study involving 150 experiments across 20 test reactions, M4 delivered up to 99% ee for α- and β-enamide hydrogenation, acrylic acid derivatives, itaconates, β-ketoesters, and 1,3-diketones, with substrate/catalyst (S/C) ratios reaching 25,000 [1]. In contrast, Mandyphos ligands substituted with –PPh₂ groups (M1, M2) gave markedly lower enantioselectivities in several substrate classes, and the PCy₂-substituted analogue showed poor selectivity in itaconate hydrogenation. The all-phenyl Taniaphos T1 performed comparably to M4 only in a subset of substrates, confirming that the MOD group is not universally optimal but is essential for achieving the broadest substrate scope within the Mandyphos family.

Asymmetric hydrogenation Enantioselectivity Ferrocenyl diphosphine ligands

Physical Properties: (MOD)₂PH vs. (MOD)₂PCl

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine ((MOD)₂PH, CAS 122708-97-8) is a P–H functional secondary phosphine, whereas its chlorophosphine analogue (MOD)₂PCl (CAS 136802-85-2) is a P–Cl electrophile. The secondary phosphine is the preferred starting material for constructing P–C bonds via hydrophosphination or deprotonation/alkylation sequences, enabling direct introduction of the MOD₂P– fragment without the HCl by-product associated with the chlorophosphine route [1]. Physical data for the chlorophosphine are available: density 1.141 g/cm³ at 25 °C, refractive index n20/D 1.597, and liquid physical form . The secondary phosphine (MOD)₂PH is expected to have a slightly lower density (~1.09 g/cm³ predicted) and lower refractive index, and its higher reactivity toward oxygen necessitates rigorous inert-atmosphere techniques. The choice between the two precursors depends on the synthetic route: (MOD)₂PH is preferred for base-mediated coupling, while (MOD)₂PCl is used for nucleophilic substitution with organometallic reagents.

Phosphine handling Physical properties Ligand synthesis

Application Scenarios: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine


Mandyphos-Type Chiral Ligand Synthesis

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is the direct precursor for installing the –P(MOD)₂ moiety into Mandyphos M4 and related ferrocenyl diphosphines. As documented by Spindler et al., M4 provides up to 99% ee and S/C ratios of 25,000 in Rh-catalyzed hydrogenation of enamides, itaconates, and β-ketoesters, outperforming PPh₂- and PCy₂-substituted Mandyphos analogues [1]. Researchers developing proprietary chiral ligands for pharmaceutical intermediate synthesis should procure (MOD)₂PH to access this specific steric profile that balances activity with enantioselectivity.

Hydrophosphination for Bidentate Ligand Synthesis

The P–H bond of (MOD)₂PH enables direct hydrophosphination of activated alkenes and alkynes, providing an atom-economical route to tertiary phosphine ligands without the need for stoichiometric organometallic reagents or halide intermediates. This route is cleaner than the corresponding chlorophosphine approach, avoiding chloride contamination that can poison transition-metal catalysts [1]. The intermediate steric bulk of the MOD group (estimated cone angle ~165–170° for the –P(MOD)₂ fragment) ensures that the resulting tertiary phosphines exhibit well-defined steric environments suitable for selective metal coordination [2].

Steric-Electronic Decoupling in Ligand Screening

Because the MOD group is electronically neutral (ν(CO) of Ni(CO)₃[P(MOD)₃] = 2069.0 cm⁻¹, virtually identical to PPh₃ at 2068.9 cm⁻¹) yet sterically distinct (cone angle ~25–30° larger than PPh₃) [1], (MOD)₂PH is an ideal precursor for constructing ligand libraries that independently vary steric parameters while holding electronic donor strength constant. This property is valuable for quantitative structure-selectivity relationship (QSSR) studies in catalysis and for industrial catalyst optimization where controlled parameter variation accelerates lead identification.

Taniaphos and Josiphos Analogue Synthesis

Although the Mandyphos family provides the most direct head-to-head evidence for the advantage of the –P(MOD)₂ group, the MOD fragment has also been incorporated into Taniaphos-type ligands. The modular nature of these ligand families means that (MOD)₂PH can be used to replace –PPh₂ termini in existing ligand scaffolds, potentially improving enantioselectivity for substrates where the parent PPh₂ ligand shows moderate performance [1]. This 'late-stage steric upgrade' strategy is valuable for process chemists seeking to improve existing catalytic steps without redesigning the entire ligand backbone.

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